N'-(4-Fluorophenyl)acetohydrazide
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Overview
Description
N’-(4-Fluorophenyl)acetohydrazide is a chemical compound with the molecular formula C8H9FN2O . It has an average mass of 168.168 Da and a monoisotopic mass of 168.069885 Da . It is stored in a dark place, under an inert atmosphere, and in a freezer at a temperature below -20°C .
Synthesis Analysis
The synthesis of N’-(4-Fluorophenyl)acetohydrazide involves the refluxing of an equimolar mixture of 2-(4-fluorophenyl)acetohydrazide and 4-fluorobenzaldehyde for four hours in the presence of a few drops of acid catalyst and ethanol as a solvent . The compound obtained is then filtered, washed, dried, and recrystallized from ethanol to yield colorless needles .
Molecular Structure Analysis
The molecular structure of N’-(4-Fluorophenyl)acetohydrazide consists of a fluorophenyl group attached to an acetohydrazide group . The InChI code for this compound is 1S/C8H9FN2O/c1-6(12)10-11-8-4-2-7(9)3-5-8/h2-5,11H,1H3,(H,10,12) .
Physical And Chemical Properties Analysis
N’-(4-Fluorophenyl)acetohydrazide has a molecular weight of 168.17 . It is stored in a dark place, under an inert atmosphere, and in a freezer at a temperature below -20°C .
Scientific Research Applications
Synthesis and Structural Analysis
- N'-(4-Fluorophenyl)acetohydrazide derivatives have been synthesized and structurally analyzed through various techniques, including X-ray diffraction, NMR, and IR spectroscopy. For instance, Li Wei-hua et al. (2006) synthesized N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide, confirming its structure via elemental analysis, MS, H-1 NMR, IR, and X-ray diffraction, revealing its crystallization in a monoclinic system and several intermolecular hydrogen-bond interactions (Li Wei-hua, Zhang Shu-fang, Hou Baorong, & Yuan Zhi-gang, 2006).
Nonlinear Optical Properties
- Hydrazones derivatives of N'-(4-Fluorophenyl)acetohydrazide have been studied for their third-order nonlinear optical properties, indicating potential applications in optical devices like optical limiters and switches. K. Naseema et al. (2010) investigated three hydrazones for their nonlinear refractive index and absorption coefficient, suggesting their applicability in optical device applications (K. Naseema, K. V. Sujith, K. Manjunatha, B. Kalluraya, G. Umesh, & V. Rao, 2010).
Anticancer Potency
- New derivatives of N'-(4-Fluorophenyl)acetohydrazide have been synthesized and evaluated for anticancer potency. G. Turan-Zitouni et al. (2018) reported the synthesis of novel thiazoline-tetralin derivatives, showing significant anticancer effects on various cell lines, including human breast adenocarcinoma and human lung carcinoma. Some compounds exhibited high antitumor efficiency and apoptosis induction (G. Turan-Zitouni, L. Yurttaş, Aouatef Tabbi, Gülşen Akalın Çiftçi, H. Temel, & Z. Kaplancıklı, 2018).
Antimycobacterial and Anticonvulsant Activities
- N'-(4-Fluorophenyl)acetohydrazide derivatives have been synthesized and tested for antimycobacterial and anticonvulsant activities. N. Gülerman et al. (1997) investigated new derivatives for their antimycobacterial and anticonvulsant activities, finding some compounds active against M. fortiutum and showing anticonvulsant activity (N. Gülerman, S. Rollas, M. Kiraz, A. Ekinci, & A. Vidin, 1997).
Fluoride Sensors
- Acylhydrazone derivatives, including those of N'-(4-Fluorophenyl)acetohydrazide, have been explored as fluoride sensors. Jemini Jose et al. (2018) synthesized acylhydrazone derivatives and studied their response towards different anions, observing a specific response towards fluoride ion. Their binding affinity with fluoride anion was explored through fluorescence spectroscopy and density functional theory calculations (Jemini Jose, A. Sreekanth, A. John, S. M. Basheer, & P. B. Sreeja, 2018).
properties
IUPAC Name |
N'-(4-fluorophenyl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-6(12)10-11-8-4-2-7(9)3-5-8/h2-5,11H,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGPWLXOSGSXGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-Fluorophenyl)acetohydrazide |
Citations
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